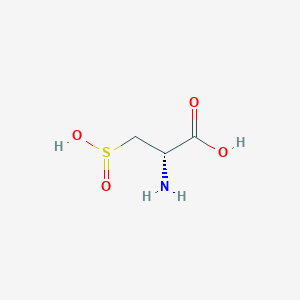

D-Alanine, 3-sulfino-

Description

Contextualization within Stereospecific Amino Acid Biochemistry

Amino acids, the fundamental building blocks of proteins, exist as stereoisomers, or enantiomers, designated as L- (levo) and D- (dextro) forms. In most biological systems, the L-isomers are predominantly utilized for protein synthesis. However, the biochemistry of amino acids is not exclusively limited to the L-form. Specific enzymes, known as racemases, can interconvert L- and D-amino acids, and other enzymes are stereospecific, acting only on one enantiomer.

D-Alanine, 3-sulfino-, also known as D-cysteine sulfinate, is an organosulfinic acid that arises from the oxidation of the sulfhydryl group of D-cysteine. nih.gov Its L-form, L-cysteine sulfinic acid, is a known intermediate in the metabolic pathway of L-cysteine, where it is produced by the enzyme cysteine dioxygenase (CDO). wikipedia.org This enzyme catalyzes the conversion of L-cysteine to L-cysteine sulfinic acid, which can then be further metabolized. wikipedia.org While the enzymatic synthesis of D-Alanine, 3-sulfino- is not as well-defined, the existence of D-amino acid oxidases suggests potential metabolic pathways for D-amino acids. nih.gov

The study of D-Alanine, 3-sulfino- is therefore situated within the broader investigation of stereospecific enzymatic reactions and the metabolic fates of non-proteinogenic D-amino acids. Understanding the synthesis, degradation, and potential physiological functions of this specific D-enantiomer contributes to a more complete picture of amino acid biochemistry beyond the central dogma of protein synthesis.

Significance of D-Amino Acids in Biological Systems

Historically considered rare in nature, D-amino acids are now recognized for their diverse and significant biological roles across various organisms, from bacteria to mammals. nih.govfrontiersin.org In bacteria, D-amino acids are crucial components of the peptidoglycan cell wall, influencing its structure and integrity. frontiersin.org They are also involved in biofilm formation, spore germination, and intercellular signaling. frontiersin.org The production of extracellular D-amino acids by bacteria can modulate the composition of microbial communities. nih.gov

In mammals, D-amino acids such as D-serine, D-aspartate, and D-alanine are found in significant concentrations in tissues like the brain and endocrine glands. mdpi.com They play important roles in neurotransmission, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor. mdpi.commdpi.com D-serine, for instance, is a potent co-agonist at the glycine (B1666218) site of the NMDA receptor and is involved in synaptic plasticity, learning, and memory. mdpi.com The metabolism of these neurologically active D-amino acids is tightly regulated by enzymes like D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO). mdpi.com The growing body of evidence for the functional importance of D-amino acids has spurred research into their roles in both health and disease, including neurological disorders and cancer. mdpi.com

Current Research Landscape of D-Alanine, 3-sulfino-

The current research landscape for D-Alanine, 3-sulfino- is largely centered on its potential as a neuroactive compound, primarily due to the known excitatory properties of its L-enantiomer and other related sulfur-containing amino acids. ebi.ac.uk L-cysteine sulfinic acid has been shown to be an agonist at NMDA receptors and metabotropic glutamate (B1630785) receptors. ebi.ac.ukpharmaffiliates.com This has led to the hypothesis that D-Alanine, 3-sulfino- may also interact with these receptors, a common feature of several D-amino acids. mdpi.com

Research into the biological effects of D-amino acid derivatives is an active field. For example, the stereoselective synthesis of new D-alanine derivatives has been undertaken to evaluate their potential as ligands for the NMDA receptor. nih.gov Furthermore, the irreversible oxidation of cysteine residues to sulfinic acid is being investigated as a post-translational modification that can alter protein structure and function, with implications for neurodegenerative diseases. nih.gov The formation of cysteine-sulfinic acid in proteins like DJ-1, which is linked to Parkinson's disease, is a key area of study. pnas.org

While direct experimental evidence for the specific functions of D-Alanine, 3-sulfino- is still emerging, its structural similarity to known neuroactive compounds positions it as a molecule of interest in neuroscience. Future research will likely focus on elucidating its specific metabolic pathways, its interactions with neuronal receptors, and its potential role in the context of oxidative stress and neurodegeneration. frontiersin.org

Compound Data Tables

Chemical and Physical Properties of D-Alanine, 3-sulfino-

| Property | Value | Source |

| Molecular Formula | C3H7NO4S | nih.gov |

| Molecular Weight | 153.16 g/mol | nih.gov |

| IUPAC Name | (2S)-2-amino-3-sulfinopropanoic acid | nih.gov |

| CAS Number | 35554-99-5 | nih.gov |

| ChEMBL ID | CHEMBL1316081 | nih.gov |

| InChI | InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m1/s1 | nih.gov |

| InChIKey | ADVPTQAUNPRNPO-UWTATZPHSA-N | nih.gov |

| Canonical SMILES | C(C@HN)S(=O)O | nih.gov |

Synonyms and Identifiers for D-Alanine, 3-sulfino-

| Type | Identifier |

| Synonym | D-Cysteine sulfinate |

| Synonym | D-Cysteinesulfinic acid |

| Synonym | 3-Sulfino-D-alanine |

| UNII | A6YN9EAW93 |

| PubChem CID | 1602099 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

35554-99-5 |

|---|---|

Molecular Formula |

C3H7NO4S |

Molecular Weight |

153.16 g/mol |

IUPAC Name |

(2S)-2-amino-3-sulfinopropanoic acid |

InChI |

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m1/s1 |

InChI Key |

ADVPTQAUNPRNPO-UWTATZPHSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)N)S(=O)O |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of D Alanine, 3 Sulfino

Biosynthetic Origins of D-Alanine, 3-sulfino-

Enantiomer-Specific Precursor Utilization

The biosynthesis of L-cysteine sulfinic acid, the L-enantiomer of D-Alanine, 3-sulfino-, originates from the amino acid L-cysteine. In mammalian systems, the synthesis of L-cysteine itself is a part of the transsulfuration pathway, where the sulfur atom from methionine is transferred to a serine backbone.

Conversely, there is no direct evidence for the enzymatic production of D-Alanine, 3-sulfino- from a D-cysteine precursor via a similar pathway. Research indicates that D-cysteine is not readily metabolized by the enzymes that handle L-cysteine. For instance, D-cysteine is not a substrate for cysteine dioxygenase, the key enzyme in the formation of L-cysteine sulfinic acid. While D-amino acids are present in various organisms and can be formed through racemization, there is no documented racemase activity that converts L-cysteine sulfinic acid to its D-enantiomer.

Enzymatic Pathways Leading to D-Sulfino-Amino Acid Formation

The formation of L-cysteine sulfinic acid is catalyzed by the non-heme iron enzyme, cysteine dioxygenase (CDO) . This enzyme incorporates molecular oxygen to oxidize the sulfhydryl group of L-cysteine, yielding L-cysteine sulfinic acid.

| Enzyme | Substrate | Product | Cofactor | Cellular Location |

| Cysteine Dioxygenase (CDO) | L-cysteine | L-cysteine sulfinic acid | Fe(II) | Cytosol |

As previously mentioned, there is no known corresponding "D-cysteine dioxygenase" that performs the same function on D-cysteine.

Catabolism and Downstream Metabolic Fates

The metabolic fate of L-cysteine sulfinic acid is well-established, proceeding through two primary pathways: decarboxylation and transamination. The catabolism of D-Alanine, 3-sulfino-, however, is not documented.

Enzymatic Degradation of D-Alanine, 3-sulfino-

L-cysteine sulfinic acid is a substrate for the enzyme sulfinoalanine decarboxylase , which removes the carboxyl group to form hypotaurine (B1206854). Hypotaurine is subsequently oxidized to taurine (B1682933). Interestingly, D-cysteinesulfinate has been shown to be a potent inhibitor of sulfinoalanine decarboxylase, suggesting it is not a substrate for this enzyme and may even regulate the catabolism of the L-enantiomer.

Another key catabolic route for L-cysteine sulfinic acid is transamination , catalyzed by aminotransferases, which converts it to β-sulfinylpyruvate. This unstable intermediate then spontaneously decomposes to pyruvate (B1213749) and sulfite (B76179).

There is no specific information available regarding enzymes that degrade D-Alanine, 3-sulfino-. While D-amino acid oxidase (DAO) is a known enzyme that catabolizes many D-amino acids, its activity on D-Alanine, 3-sulfino- has not been reported. D-cysteine is a known substrate for DAO, which converts it to 3-mercaptopyruvate (B1229277). This suggests a potential, though unconfirmed, pathway for the degradation of D-cysteine, but not necessarily its sulfinated form.

Formation of Subsequent Metabolites in Biological Systems

The catabolism of L-cysteine sulfinic acid leads to the formation of several biologically important molecules:

Hypotaurine and Taurine: These molecules are involved in various physiological processes, including osmoregulation, antioxidation, and conjugation of bile acids.

Pyruvate: This keto acid is a central metabolite that can enter the citric acid cycle for energy production or be used as a precursor for gluconeogenesis.

Sulfite and Sulfate: Sulfite is oxidized to sulfate, which can be used for the sulfonation of various compounds or excreted.

Due to the lack of information on the catabolism of D-Alanine, 3-sulfino-, the formation of any subsequent metabolites is purely speculative.

Comparative Analysis with L-Cysteine Sulfinic Acid Metabolism

The metabolism of L-cysteine sulfinic acid is a well-defined and crucial part of sulfur amino acid metabolism. In stark contrast, the metabolic pathways for D-Alanine, 3-sulfino- are not established.

| Feature | L-Cysteine Sulfinic Acid Metabolism | D-Alanine, 3-sulfino- Metabolism |

| Biosynthesis | Synthesized from L-cysteine by cysteine dioxygenase. | No known biosynthetic pathway. Not formed from D-cysteine by known enzymes. |

| Key Biosynthetic Enzyme | Cysteine Dioxygenase (CDO) | No known enzyme. |

| Catabolism | Two primary pathways: decarboxylation to hypotaurine and transamination to β-sulfinylpyruvate. | No known catabolic pathway. |

| Key Catabolic Enzymes | Sulfinoalanine decarboxylase, Aminotransferases. | No known enzymes. D-enantiomer inhibits sulfinoalanine decarboxylase. |

| Metabolic Products | Hypotaurine, Taurine, Pyruvate, Sulfite, Sulfate. | Unknown. |

Enzymatic Systems and Molecular Mechanisms Interacting with D Alanine, 3 Sulfino

D-Amino Acid Oxidases and Related Oxidoreductases

D-amino acid oxidases (DAAOs) are flavoenzymes that play a crucial role in the metabolism of D-amino acids by catalyzing their oxidative deamination. pnas.orgnih.govwikipedia.org These enzymes are characterized by their strict stereoselectivity for D-enantiomers of amino acids. nih.gov

D-amino acid oxidases exhibit absolute stereoselectivity, meaning they are highly specific for D-amino acids and show virtually no activity towards their L-enantiomers. nih.gov This specificity is a fundamental aspect of their biological function, allowing for the selective degradation of D-amino acids. The recognition of the D-configuration of the substrate is determined by the specific architecture of the enzyme's active site.

While direct kinetic studies on D-Alanine, 3-sulfino- as a substrate for DAAO are not extensively documented, significant insights can be drawn from studies on structurally similar molecules. Research on human D-amino acid oxidase (hDAAO) has demonstrated that D-cysteine is its most efficient substrate, exhibiting the highest catalytic efficiency (kcat/Km). nih.gov Given the close structural resemblance between D-cysteine and D-Alanine, 3-sulfino- (differing by the oxidation state of the sulfur atom), it is highly probable that D-Alanine, 3-sulfino- is also a substrate for DAAO.

The substrate specificity of DAAOs is broad, with a preference for neutral, hydrophobic D-amino acids. researchgate.netnih.gov However, the enzyme can also process polar and charged D-amino acids, albeit with varying efficiencies. The binding of the substrate in the active site is primarily governed by interactions with the alpha-amino and alpha-carboxylate groups of the D-amino acid.

The active site of D-amino acid oxidase is a well-defined cavity that accommodates the D-amino acid substrate and the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov X-ray crystallography studies have revealed key amino acid residues that are crucial for substrate binding and catalysis. For instance, in yeast DAAO from Rhodotorula gracilis, Arginine-285 and Tyrosine-223 are instrumental in anchoring the carboxylate group of the substrate. nih.gov

The catalytic cycle of DAAO involves a ternary-complex mechanism. frontiersin.org The cycle can be summarized in the following key steps:

Substrate Binding: The D-amino acid substrate binds to the active site of the FAD-bound enzyme.

Reductive Half-Reaction: The enzyme catalyzes the transfer of a hydride ion from the α-carbon of the D-amino acid to the N5 atom of the FAD cofactor. This results in the reduction of FAD to FADH₂ and the oxidation of the D-amino acid to an imino acid. frontiersin.org

Product Release (Imino Acid): The resulting imino acid is then released from the active site.

Oxidative Half-Reaction: The reduced FADH₂ is reoxidized back to FAD by molecular oxygen, producing hydrogen peroxide (H₂O₂).

Hydrolysis: The imino acid spontaneously hydrolyzes in the aqueous environment to the corresponding α-keto acid and ammonia. For D-Alanine, 3-sulfino-, this would result in the formation of 3-sulfinopyruvate.

For human DAAO, the release of the product from the reoxidized enzyme is considered the rate-limiting step in the catalytic cycle. nih.gov

| Enzyme | Source | Key Active Site Residues | Catalytic Mechanism |

| D-Amino Acid Oxidase | Various (e.g., human, yeast) | Arg285, Tyr223 (in R. gracilis) | Hydride transfer from substrate to FAD |

D-Amino Acid Transaminases and Racemases

D-amino acid transaminases (DAATs) and amino acid racemases are another class of enzymes that interact with D-amino acids, playing roles in their synthesis and interconversion.

Amino acid racemases are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. wikipedia.org While some racemases are highly specific, others exhibit broad substrate specificity. nih.govresearchgate.net For instance, a novel amino acid racemase from Lactobacillus sakei has been identified which shows activity towards a variety of amino acids, including L-cysteine. nih.gov This raises the possibility that racemases exist that could catalyze the enantiomeric inversion of D-Alanine, 3-sulfino- to its L-form, although direct evidence for this is currently lacking.

D-amino acid transaminases, also known as D-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a D-amino acid to an α-keto acid, resulting in the formation of a new D-amino acid and a new α-keto acid. wikipedia.orgresearchgate.net This process is crucial for the synthesis of various D-amino acids in bacteria. The reaction mechanism involves the formation of a Schiff base between the D-amino acid and the PLP cofactor.

The chiral specificity of D-amino acid transaminases is determined by the precise positioning of the substrate within the active site, which ensures that the amino group transfer occurs stereospecifically. While the substrate specificity of many DAATs is broad, allowing them to act on various D-amino acids, there is limited direct research on the interaction of these enzymes with D-Alanine, 3-sulfino-. However, the development of a colorimetric screening assay for D-α-amino acid transaminases that utilizes D-cysteine sulfinic acid as an irreversible amino donor strongly suggests that D-Alanine, 3-sulfino- can interact with the active site of these enzymes. This implies that D-Alanine, 3-sulfino- can serve as a substrate, donating its amino group in a transamination reaction.

Sulfinoalanine Decarboxylases (CSAD) in Amino Acid Metabolism

Sulfinoalanine decarboxylase, also known as cysteinesulfinate decarboxylase (CSAD), is a key enzyme in the biosynthesis of taurine (B1682933) from L-cysteine. wikipedia.org This enzyme primarily catalyzes the decarboxylation of L-cysteinesulfinic acid (L-Alanine, 3-sulfino-) to hypotaurine (B1206854).

Research has unequivocally demonstrated that CSAD is highly specific for the L-enantiomer of its substrate. In vivo studies have shown that D-cysteinesulfinate is not a substrate for CSAD but rather acts as a potent and specific inhibitor of the enzyme. nih.gov This inhibition of CSAD by D-Alanine, 3-sulfino- has been utilized as a tool in metabolic studies to probe the pathways of taurine synthesis. By blocking the primary route of taurine production from L-cysteinesulfinate, researchers can investigate alternative pathways. The precise kinetic mechanism of this inhibition (e.g., competitive, non-competitive) has not been fully elucidated in the available literature.

| Enzyme | Substrate | Product | Interaction with D-Alanine, 3-sulfino- |

| Sulfinoalanine Decarboxylase (CSAD) | 3-Sulfino-L-alanine | Hypotaurine + CO₂ | Potent and specific inhibitor |

Substrate Preference and Enantiomeric Considerations

The primary enzyme responsible for the decarboxylation of 3-sulfinoalanine is sulfinoalanine decarboxylase, also known as cysteine-sulfinate decarboxylase (CSAD). Extensive research has firmly established that this enzyme exhibits a stringent stereospecificity for the L-enantiomer, 3-sulfino-L-alanine. This substrate preference is a critical step in the biosynthesis of hypotaurine and subsequently taurine.

The systematic name for this enzyme, 3-sulfino-L-alanine carboxy-lyase, explicitly denotes its action on the L-form of the substrate. The enzymatic reaction involves the conversion of 3-sulfino-L-alanine to hypotaurine and carbon dioxide, a process dependent on the cofactor pyridoxal (B1214274) phosphate.

Current scientific literature does not provide evidence of sulfinoalanine decarboxylase or other known enzymes utilizing D-alanine, 3-sulfino- as a substrate. This high degree of enantiomeric discrimination is a common feature of enzymes, which possess active sites with a specific three-dimensional geometry that complements the stereochemistry of their target substrates. Consequently, the D-enantiomer does not fit correctly into the active site of CSAD, preventing the catalytic decarboxylation from occurring.

The table below summarizes the substrate specificity of sulfinoalanine decarboxylase based on current knowledge.

| Enzyme | Substrate | Products | Enantiomeric Preference |

| Sulfinoalanine Decarboxylase (CSAD) | 3-Sulfino-L-alanine | Hypotaurine, CO2 | Strict preference for the L-enantiomer |

| Sulfinoalanine Decarboxylase (CSAD) | D-Alanine, 3-sulfino- | No reaction observed | Not a substrate |

Regulatory Aspects of Enzyme Activity

Given the lack of evidence for D-alanine, 3-sulfino- as a substrate for any known enzyme, there is correspondingly no information available regarding its role in the regulatory aspects of enzyme activity. Enzyme regulation typically involves mechanisms such as allosteric modulation, feedback inhibition, or covalent modification, all of which are contingent on the binding of a molecule to the enzyme.

In the context of the well-studied L-enantiomer, the regulation of taurine biosynthesis is a complex process involving the modulation of enzymes like cysteine dioxygenase, which produces 3-sulfino-L-alanine, and sulfinoalanine decarboxylase itself. However, since D-alanine, 3-sulfino- does not appear to be a substrate or a known effector molecule for these or other enzymes, it is not implicated in these regulatory pathways.

Further research would be necessary to determine if D-alanine, 3-sulfino- could potentially act as an inhibitor or modulator of any enzymatic system, even if it is not a substrate. Such an interaction would depend on its ability to bind to an allosteric site or the active site of an enzyme, potentially competing with the natural substrate. However, at present, no such regulatory role has been documented.

Biological Roles and Cellular Homeostasis of D Alanine, 3 Sulfino

Participation in Microbial Physiological Processes

In the bacterial kingdom, D-amino acids are fundamental components and regulators of cellular life. wikipedia.org They are key constituents of the peptidoglycan cell wall and act as signaling molecules that modulate cell wall structure, biofilm integrity, and other physiological processes, particularly in response to changing environmental conditions. nih.govresearchgate.netresearchgate.net

The bacterial cell wall, a rigid structure essential for shape and protection against osmotic pressure, is primarily composed of peptidoglycan. nih.gov This polymer contains glycan chains cross-linked by short peptides, which notably include D-amino acids, most commonly D-alanine and D-glutamic acid. nih.gov The presence of these D-enantiomers provides critical resistance against the vast majority of proteases, which are stereospecific for L-amino acids. nih.gov

The direct incorporation of D-Alanine, 3-sulfino- into the peptidoglycan structure has not been documented. The biosynthetic pathway for peptidoglycan is highly specific, utilizing dedicated enzymes to incorporate D-alanine. However, bacteria exhibit some flexibility. For instance, studies have shown that modified D-amino acids, such as S-[3H]methyl-d-cysteine, can be incorporated into the peptidoglycan of Escherichia coli. nih.govresearchgate.net This suggests that the cellular machinery may, under certain conditions, recognize and utilize D-cysteine derivatives.

While D-cysteine itself can be toxic to bacteria like E. coli, these organisms have developed detoxification mechanisms, such as D-cysteine desulfhydrase, which breaks the amino acid down. nih.gov The potential for D-cysteine to be oxidized to D-Alanine, 3-sulfino- within the bacterial cell and subsequently interact with the cell wall machinery remains an area for further investigation. The presence of cysteine residues in the enzymes that assemble the cell envelope is generally low, potentially to protect these vital machineries from oxidative inactivation. nih.gov

Bacteria synthesize and release a variety of D-amino acids into their environment, where they function as signals to regulate physiological processes in response to factors like cell density and nutrient availability. nih.gov These extracellular D-amino acids can influence the composition and metabolism of the peptidoglycan in neighboring cells. researchgate.net

The metabolism of D-cysteine, the precursor to D-Alanine, 3-sulfino-, is managed in several bacterial species. Some freshwater bacteria can readily utilize D-cysteine. asm.org E. coli can use D-cysteine as its sole sulfur source, provided it expresses the D-cysteine desulfhydrase enzyme, which degrades it into pyruvate (B1213749), ammonia, and hydrogen sulfide (B99878). nih.gov This degradative pathway appears to be a primary mechanism for managing D-cysteine levels, rather than converting it into other forms for regulatory use. The specific role of D-Alanine, 3-sulfino- as a signaling molecule or regulator of D-amino acid pools has not been established. The focus of current research is on the broader effects of released D-amino acids like D-methionine, D-leucine, D-tyrosine, and D-phenylalanine, which are known to modulate cell wall remodeling during stationary phase. nih.govresearchgate.net

Enantiomeric Contributions in Mammalian Biochemical Networks

In mammals, D-amino acids are present in significant amounts and perform important physiological functions. wikipedia.org Endogenous D-cysteine has been identified in mammals, where it is synthesized from L-cysteine by the enzyme serine racemase and plays a role in neural development. researchgate.netnih.gov The metabolic fate of this D-cysteine, including its potential oxidation to D-Alanine, 3-sulfino-, intersects with major sulfur-containing pathways.

The primary pathway for taurine (B1682933) biosynthesis in mammals involves the oxidation of L-cysteine to 3-sulfino-L-alanine (L-cysteine sulfinic acid), followed by its decarboxylation to hypotaurine (B1206854). wikipedia.org This process is catalyzed by two key enzymes: Cysteine Dioxygenase (CDO) and Cysteine Sulfinic Acid Decarboxylase (CSAD).

The stereospecificity of these enzymes is critical to understanding the metabolic role of D-Alanine, 3-sulfino-.

Cysteine Dioxygenase (CDO): This non-heme iron enzyme displays high fidelity for its natural substrate, L-cysteine. nih.govwikipedia.org While it can catalyze the oxidation of D-cysteine to form D-Alanine, 3-sulfino-, it does so at a drastically reduced rate compared to the L-enantiomer. nih.gov

Cysteine Sulfinic Acid Decarboxylase (CSAD): This pyridoxal (B1214274) phosphate-dependent enzyme is responsible for converting cysteine sulfinic acid to hypotaurine. wikipedia.orgmdpi.com Studies have demonstrated that CSAD is specific to the L-enantiomer. nih.gov In fact, D-Alanine, 3-sulfino- (D-cysteinesulfinate) acts as a potent inhibitor of CSAD but is not a substrate for the enzyme. nih.gov

This enzymatic selectivity implies that D-Alanine, 3-sulfino- is not an intermediate in the mammalian taurine synthesis pathway. If formed, its primary role would likely be the inhibition of the pathway, thereby reducing the production of taurine from L-cysteine.

| Enzyme | Substrate | Activity | Reference |

|---|---|---|---|

| Cysteine Dioxygenase (CDO) | L-Cysteine | High (Natural Substrate) | nih.govwikipedia.org |

| D-Cysteine | Very Low | nih.gov | |

| Cysteine Sulfinic Acid Decarboxylase (CSAD) | L-Alanine, 3-sulfino- | High (Natural Substrate) | wikipedia.orgnih.gov |

| D-Alanine, 3-sulfino- | None (Acts as an Inhibitor) | nih.gov |

Cellular redox homeostasis is intricately linked to the metabolism of sulfur-containing amino acids, particularly L-cysteine. nih.gov L-cysteine is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant. nih.govscispace.com The enzyme CDO plays a crucial role in regulating the cellular pool of L-cysteine, thereby influencing both glutathione synthesis and cysteine catabolism. wikipedia.orgscispace.com

The presence of D-cysteine and its metabolites can influence this delicate balance. In mammals, D-cysteine is not a significant substrate for the enzymes involved in the synthesis of major cysteine-derived molecules like glutathione. frontiersin.org Instead, D-cysteine can be metabolized by a separate pathway involving D-amino acid oxidase (DAO) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST) to produce hydrogen sulfide (H₂S). frontiersin.org H₂S is a gaseous signaling molecule known to modulate cellular redox status and various physiological processes.

Because D-Alanine, 3-sulfino- is formed inefficiently by CDO and is not further metabolized in the taurine pathway, its direct influence on redox balance is likely minimal. nih.govnih.gov However, its precursor, D-cysteine, serves as a source for H₂S, a molecule with known redox activity. frontiersin.org Furthermore, the inhibitory effect of D-Alanine, 3-sulfino- on CSAD could indirectly affect sulfur metabolism by slowing the catabolism of L-cysteine sulfinic acid, potentially altering the flux of sulfur-containing metabolites. nih.gov The cysteine/cystine redox couple itself has a distinct redox potential, and maintaining the balance between reduced and oxidized forms is crucial for cellular function. nih.gov

Advanced Analytical and Spectroscopic Methodologies for D Alanine, 3 Sulfino Research

Chromatographic Separation and Detection Techniques

Chromatography remains a cornerstone for the analysis of amino acids, providing the necessary resolving power to separate complex mixtures. For chiral molecules like D-Alanine, 3-sulfino-, these techniques must be adapted to differentiate between enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Since amino acids are non-volatile, a critical prerequisite for their analysis by GC-MS is chemical derivatization to increase their volatility. cat-online.com This process converts the polar functional groups into less polar, more volatile moieties.

Derivatization and Separation: For the analysis of D-alanine and its derivatives, various reagents are employed. A comprehensive comparison of derivatization agents found that N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) offered excellent linear regression, high sensitivity, and greater reproducibility compared to other agents like N,N-dimethylformamide dimethyl acetal (B89532) (methyl-8 reagent). nih.gov The resulting derivatized amino acids are then separated based on their differential partitioning between a stationary phase and a mobile gas phase.

Enantiomeric Resolution: To resolve the D- and L-enantiomers, a chiral stationary phase (CSP) is required. Cyclodextrin-based chiral stationary phases, such as those incorporating permethylated beta-cyclodextrin, are commonly used for stereochemical separations. gcms.cz For instance, the combination of an Rt-γDEXsa chiral column has demonstrated superior selectivity in the analysis of amino acid enantiomers. researchgate.net The chiral selector in the stationary phase forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and enabling their separation and subsequent quantification by the mass spectrometer. gcms.cz The mass spectrometer provides high selectivity and sensitivity, allowing for the identification of compounds based on their unique mass fragmentation patterns. nih.gov

Table 1: GC-MS Methodologies for D-Amino Acid Analysis Applicable to D-Alanine, 3-sulfino-

| Component | Description | Examples | Purpose |

| Derivatization Reagent | Converts non-volatile amino acids into volatile derivatives suitable for GC. | N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA), Methyl chloroformate (MCF) nih.govresearchgate.net | Increase volatility and thermal stability. |

| Chiral Stationary Phase (CSP) | Enables the separation of D- and L-enantiomers. | Cyclodextrin-based phases (e.g., Rt-γDEXsa), Chirasil-L-Val cat-online.comresearchgate.net | Forms transient diastereomeric complexes with enantiomers, causing differential retention. |

| Detector | Identifies and quantifies the separated compounds. | Time-of-Flight (TOF) Mass Spectrometer, Quadrupole Mass Spectrometer (qMS) researchgate.net | Provides mass-to-charge ratio and fragmentation data for structural elucidation and sensitive detection. |

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for amino acid analysis. mdpi.com The technique separates compounds based on their interactions with a stationary phase while being carried by a liquid mobile phase. For chiral separations, the key component is the Chiral Stationary Phase (CSP). nih.govresearchgate.net

Principles of Chiral Recognition: CSPs are designed with a chiral selector immobilized on a solid support (typically silica (B1680970) gel). Enantiomeric resolution is achieved through the formation of transient diastereomeric complexes between the chiral selector and the analyte enantiomers. The stability of these complexes differs, leading to different retention times on the column. Various types of CSPs have been developed, with polysaccharide-based, macrocyclic antibiotic, and protein-based phases being particularly successful for amino acid separations. nih.govnih.gov

Types of Chiral Stationary Phases for Amino Acid Analysis:

Macrocyclic Glycopeptide CSPs: Phases based on teicoplanin and ristocetin (B1679390) A have proven effective for the chiral separation of sulfur-containing amino acids. nih.govresearchgate.net These CSPs offer complex stereoselective interactions, including hydrogen bonding, ionic interactions, and steric effects, which contribute to their resolving power. distantreader.org

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose-tris(3,5-dimethylphenyl)carbamate, are among the most widely used CSPs due to their broad applicability and high enantiorecognition capabilities. nih.govnih.gov

Protein-Based CSPs: Immobilized proteins, such as human serum albumin (HSA), can also serve as CSPs. Chiral recognition on these phases occurs at specific binding sites on the protein, influenced by factors like hydrophobicity and steric volume of the analyte. nih.gov

The choice of mobile phase, including its composition and pH, is critical for optimizing the separation by influencing the ionization state of both the analyte and the chiral selector, thereby affecting the interactions that lead to resolution. researchgate.net

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC Analysis of Amino Acids

| CSP Type | Chiral Selector Example | Principle of Separation | Application Notes |

| Macrocyclic Glycopeptide | Teicoplanin, Ristocetin A nih.govsigmaaldrich.com | Multiple interactions (hydrogen bonding, ionic, steric hindrance) within chiral cavities. | Excellent for sulfur-containing amino acids; can be used in reversed-phase, normal-phase, and polar organic modes. |

| Polysaccharide-Based | Cellulose or Amylose tris(3,5-dimethylphenyl)carbamate nih.gov | Formation of inclusion complexes within the helical polymer structure; dipole-dipole and hydrogen bonding interactions. | Broad enantioselectivity for a wide range of compounds, including N-derivatized amino acids. |

| Protein-Based | Human Serum Albumin (HSA) nih.gov | Stereospecific binding at defined sites on the protein surface. | Particularly useful for resolving chiral acidic compounds. |

| Pirkle-Type | DNB-Phenylglycine | π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Effective for amino acids derivatized with chromophores. |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.com This method is characterized by its high resolution, short analysis times, and minimal sample and reagent consumption. diva-portal.org

In its simplest form, Capillary Zone Electrophoresis (CZE), charged molecules like amino acids migrate through a capillary filled with a background electrolyte at different velocities depending on their charge-to-size ratio, enabling their separation. For chiral analysis, a chiral selector is added to the background electrolyte.

Coupling with Mass Spectrometry (CE-MS): The combination of Capillary Electrophoresis with Mass Spectrometry (CE-MS) provides a highly sensitive and selective analytical platform. springernature.com CE-MS is particularly advantageous for analyzing complex biological samples with minimal pretreatment. springernature.com The mass spectrometer provides accurate mass information that confirms the identity of the separated amino acids. This technique has been successfully applied to the analysis of amino acids in various biological matrices. creative-proteomics.com

For enhanced sensitivity, especially when using UV detectors, amino acids can be derivatized with a chromophore or fluorophore. nih.gov CE offers a powerful and efficient tool for the profiling of amino acids, including the stereoisomers of Alanine, 3-sulfino-. nih.gov

Enzyme-Based Assays for Stereospecific Quantitation

The high specificity of enzymes for their substrates provides a powerful basis for developing assays that can distinguish between enantiomers. Such assays are highly sensitive and can be adapted for high-throughput screening.

Principle of Stereospecific Enzyme Assays: An enzyme that acts specifically on one enantiomer (e.g., the D-enantiomer) is used to catalyze a reaction. The progress of this reaction can be monitored by measuring the depletion of the substrate or the formation of a product.

A notable example is the discovery of a bacterial D-cysteate sulfo-lyase from Burkholderiales sp., which displays significantly higher activity with D-cysteate as its substrate compared to L-cysteate. nih.gov This enzyme catalyzes the conversion of D-cysteate to pyruvate (B1213749), ammonia, and sulfite (B76179). The stereospecific quantification of D-cysteate can be achieved by measuring the production of one of these products. For instance, the pyruvate produced can be quantified using a coupled spectrophotometric assay involving lactate (B86563) dehydrogenase, where the oxidation of NADH to NAD+ is monitored as a decrease in absorbance at 340 nm. nih.gov Similarly, sulfite can be quantified using a colorimetric method like the Fuchsin assay. nih.gov

Another approach involves using a coupled enzyme system where a D-amino acid oxidase catalyzes the oxidation of the D-amino acid, producing hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate, generating a measurable signal. nih.gov This principle can be applied to D-Alanine, 3-sulfino- provided a suitable D-amino acid oxidase with activity towards it is available.

Table 3: Framework for an Enzyme-Based Assay for D-Alanine, 3-sulfino-

| Step | Procedure | Rationale |

| 1. Enzyme Reaction | Incubate the sample containing D-Alanine, 3-sulfino- with a stereospecific enzyme (e.g., D-cysteate sulfo-lyase). nih.gov | The enzyme specifically converts D-Alanine, 3-sulfino- into products (pyruvate, sulfite, ammonia). |

| 2. Coupled Reaction | Add reagents for a secondary reaction that detects one of the products. For pyruvate detection, add lactate dehydrogenase and NADH. nih.gov | The product from the first reaction drives a second, signal-producing reaction. |

| 3. Signal Detection | Measure the change in signal over time using a spectrophotometer or fluorometer. | The rate of signal change is proportional to the initial concentration of the D-enantiomer. |

| 4. Quantification | Compare the measured rate to a standard curve prepared with known concentrations of D-Alanine, 3-sulfino-. | Allows for the accurate determination of the D-enantiomer concentration in the unknown sample. |

Isotopic Labeling and Tracing Approaches for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.gov It relies on the use of stable isotope tracers to follow the flow of atoms through a metabolic network. nih.gov

Methodology: The core principle of MFA involves introducing a substrate enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H, or ³⁴S) into a biological system. nih.govsemanticscholar.org For studying the metabolism of D-Alanine, 3-sulfino-, a labeled precursor such as D-cysteine labeled with ¹³C and ¹⁵N, or sulfite labeled with ³⁴S, could be used.

As the cells or organisms metabolize the labeled precursor, the isotope becomes incorporated into downstream metabolites, including D-Alanine, 3-sulfino-. After a period of incubation, the metabolites are extracted, and the isotopic labeling patterns (i.e., the distribution of mass isotopomers) are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

This experimental data on isotopic enrichment is then integrated into a computational model of the relevant metabolic network. By fitting the model to the experimental data, it is possible to calculate the intracellular fluxes, revealing the rates of synthesis, degradation, and interconversion of the target metabolite. researchgate.net This approach provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. researchgate.net

Table 4: Potential Isotopic Tracers for Metabolic Flux Analysis of D-Alanine, 3-sulfino-

| Isotopic Tracer | Labeled Precursor | Analytical Technique | Metabolic Information Gained |

| ¹³C | U-¹³C-D-Serine | GC-MS or LC-MS | Traces the carbon backbone to identify biosynthetic pathways. |

| ¹⁵N | ¹⁵N-D-Alanine | GC-MS or LC-MS | Tracks the flow of nitrogen to understand transamination and degradation reactions. |

| ³⁴S | ³⁴SO₃²⁻ (Sulfite) | LC-MS | Elucidates the source of the sulfonate group and the rate of its incorporation. |

| ²H (Deuterium) | ²H₂O (Deuterated Water) | GC-MS or LC-MS | Measures the rate of de novo synthesis and turnover through hydrogen exchange. nih.gov |

Structural Biology and Molecular Interactions of D Alanine, 3 Sulfino

Protein-Ligand Interaction Studies with D-Alanine, 3-sulfino-

Research into the protein interactions of D-Alanine, 3-sulfino- has revealed key enzymes involved in its metabolism, particularly in microorganisms. One of the most well-characterized interactions is with D-cysteate sulfo-lyase (CuyA), an enzyme found in the human intestinal pathobiont Bilophila wadsworthia. nih.gov This bacterium is notable for its ability to metabolize a variety of sulfonates, using them as terminal electron acceptors. nih.gov

A study on B. wadsworthia identified a pathway for L-cysteate dissimilation that involves the isomerization of L-cysteate to D-cysteate by a cysteate racemase (BwCuyB), followed by the cleavage of D-cysteate into pyruvate (B1213749), ammonia, and sulfite (B76179) by D-cysteate sulfo-lyase (BwCuyA). nih.gov Enzymatic assays with recombinant BwCuyA demonstrated a significantly higher activity for D-cysteate as a substrate compared to L-cysteate. nih.gov This specificity is crucial for the metabolic pathway. The reaction requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor for optimal activity. nih.gov

Structural modeling of BwCuyA has provided insights into the basis for its strong selectivity for D-cysteate. nih.gov The active site architecture is tailored to accommodate the D-enantiomer, facilitating the catalytic process. Similarities in the active sites of CuyA homologs, such as SpCuyA from the marine bacterium Silicibacter pomeroyi and the D-cysteine desulfhydrase from Salmonella typhimurium (StDcyD), suggest a common reaction mechanism involving a PLP-2-aminoacrylate intermediate. nih.gov The conservation of key residues, such as Tyr 287 in BwCuyA, is consistent with the observed preference for D-cysteate. nih.gov

Table 1: Enzymes Interacting with D-Alanine, 3-sulfino- (D-cysteate)

| Enzyme | Organism | Function | Substrate Specificity | Reference |

|---|---|---|---|---|

| D-cysteate sulfo-lyase (BwCuyA) | Bilophila wadsworthia | Cleavage of D-cysteate to pyruvate, ammonia, and sulfite | 50-fold higher activity for D-cysteate over L-cysteate | nih.gov |

| Cysteate racemase (BwCuyB) | Bilophila wadsworthia | Isomerization of L-cysteate to D-cysteate | Acts on L-cysteate to produce D-cysteate | nih.gov |

Enantiomer-Specific Recognition by Biological Macromolecules

The ability of biological macromolecules to distinguish between enantiomers is a fundamental aspect of molecular recognition. The case of D-cysteate sulfo-lyase (BwCuyA) provides a clear example of enantiomer-specific recognition. This enzyme exhibits a strong preference for D-Alanine, 3-sulfino- (D-cysteate) over its L-enantiomer. nih.gov This selectivity is critical for the function of the cysteate dissimilatory pathway in B. wadsworthia, which first converts L-cysteate to D-cysteate before cleavage. nih.gov

The structural basis for this enantiomeric specificity lies in the three-dimensional arrangement of the enzyme's active site. Protein structural modeling has been used to rationalize the strong selectivity of BwCuyA for D-cysteate. nih.gov The precise positioning of amino acid residues and the cofactor PLP creates a chiral environment that preferentially binds and orients the D-enantiomer for catalysis.

While detailed crystallographic data of a D-Alanine, 3-sulfino- complex is not available, the principles of enantiomer-specific recognition are well-established. For an enzyme to be stereospecific, its active site must contain at least three points of interaction that are asymmetrically arranged, allowing it to distinguish between the different spatial arrangements of the enantiomers' functional groups. In the case of BwCuyA, these interactions would involve the carboxyl, amino, and sulfino groups of D-Alanine, 3-sulfino-.

Conformational Dynamics of Binding Pockets and Allosteric Sites

While specific studies on the conformational dynamics of binding pockets for D-Alanine, 3-sulfino- are limited, general principles of enzyme-ligand interactions suggest that the binding process is a dynamic event. The binding of a substrate to an enzyme's active site often induces conformational changes, a concept known as "induced fit". nih.govresearchgate.net These changes can involve the movement of flexible loops or the rotation of entire domains to properly position the substrate for catalysis and to shield it from the solvent. nih.govresearchgate.net

For D-cysteate sulfo-lyase, the binding of D-Alanine, 3-sulfino- would likely trigger such conformational adjustments within the active site. These dynamics are crucial for bringing catalytic residues into the correct orientation and for stabilizing the transition state of the reaction.

Allosteric regulation, where binding at a site distinct from the active site influences catalytic activity, is another important aspect of enzyme function. nih.gov Although no specific allosteric sites have been identified for enzymes that bind D-Alanine, 3-sulfino-, the potential for such regulation exists. Allosteric modulators can alter the conformational ensemble of a protein, either enhancing or inhibiting its activity. nih.gov The identification of potential allosteric sites often relies on computational methods that analyze the protein's conformational landscape and identify cryptic binding pockets that may not be apparent in a static crystal structure. nih.gov Future research on enzymes like D-cysteate sulfo-lyase could explore the possibility of allosteric regulation, which could provide new avenues for modulating their activity.

Derivatives, Analogues, and Synthetic Strategies in D Alanine, 3 Sulfino Research

Chemoenzymatic and Enzymatic Synthesis of D-Alanine, 3-sulfino- Analogues

The synthesis of D-Alanine, 3-sulfino- and its analogues presents a significant challenge due to the presence of a chiral center and a reactive sulfinic acid moiety. While purely chemical methods can be employed, chemoenzymatic and enzymatic approaches offer the potential for higher stereoselectivity and milder reaction conditions.

A straightforward chemical approach to a closely related analogue, D-cysteate, involves the oxidation of D-cysteine nih.gov. This method, however, may lack specificity and can lead to over-oxidation to the sulfonic acid. To achieve greater control and stereospecificity, researchers are exploring enzymatic and chemoenzymatic strategies.

One promising avenue involves the use of D-amino acid transaminases (DAATs). These enzymes catalyze the stereoselective transfer of an amino group from a D-amino acid donor to a keto acid acceptor nih.gov. A potential chemoenzymatic strategy could involve the chemical synthesis of the α-keto acid analogue of D-Alanine, 3-sulfino-, followed by a DAAT-catalyzed transamination to introduce the D-amino group with high stereospecificity. The substrate specificity of DAATs is a critical factor, and enzymes with broad substrate scope, such as the one from Blastococcus saxobsidens, which is active towards various D-amino acids, could be valuable candidates for such synthetic routes nih.gov.

Another enzymatic approach could leverage the oxidative capabilities of certain enzymes. For instance, D-amino acid oxidase from Trigonopsis variabilis is known to catalyze the oxidative deamination of a wide range of D-amino acids nih.gov. While this enzyme typically acts on the amino group, its potential for controlled oxidation of the sulfur-containing side chain of a D-cysteine derivative to a sulfinic acid has been a subject of investigation. Studies have shown that a specific cysteine residue (Cys108) in this enzyme can be oxidized to cysteine sulfinic acid, highlighting the potential for enzymatic sulfur oxidation within a protein context, although this is an intramolecular process nih.govasm.org. The development of a biocatalyst for the direct, stereospecific oxidation of the thiol group in D-cysteine or its derivatives to the sulfinic acid remains a key research goal.

The following table summarizes potential enzymatic approaches for the synthesis of D-Alanine, 3-sulfino- analogues:

| Enzyme Class | Substrate(s) | Product(s) | Potential Application in D-Alanine, 3-sulfino- Analogue Synthesis |

| D-Amino Acid Transaminase (DAAT) | α-Keto acid analogue of D-Alanine, 3-sulfino- + D-Amino acid donor | D-Alanine, 3-sulfino- analogue + α-Keto acid | Stereospecific introduction of the D-amino group. |

| D-Amino Acid Oxidase (DAAO) | D-Cysteine derivative | α-Keto acid derivative + NH₃ + H₂O₂ | Potential for side-chain modification, though primarily acts on the amino group. |

| Cysteine Dioxygenase (CDO) | L-Cysteine | L-Cysteine sulfinic acid | Could be engineered for D-cysteine specificity to directly produce D-Alanine, 3-sulfino-. |

Development of Stereospecific Probes for Biochemical Studies

To elucidate the specific biological functions of D-Alanine, 3-sulfino-, it is crucial to develop probes that can distinguish it from its L-enantiomer and other related sulfated or sulfenated amino acids. The development of such stereospecific probes is a challenging area of chemical biology.

Current methods for detecting sulfinic acids often lack stereospecificity. However, advancements in analytical techniques offer potential pathways for the development of such probes. For instance, novel NMR spectroscopy techniques have been developed for the discrimination of D- and L-α-amino acids at submicromolar concentrations through their noncovalent interactions with a chiral iridium–heterocyclic carbene catalyst nih.gov. This approach could potentially be adapted to differentiate between the enantiomers of Alanine, 3-sulfino-.

Another strategy involves the use of enzymes that exhibit high stereospecificity. For example, a biosensing system utilizing a terbium-based metal-organic framework (Tb-MOF) in conjunction with D-amino acid oxidase has been developed for the stereoselective detection of D-amino acids rsc.org. The enzyme specifically oxidizes D-amino acids, leading to the production of hydrogen peroxide, which in turn quenches the fluorescence of the Tb-MOF. This principle could be applied to develop a specific assay for D-Alanine, 3-sulfino-, provided a suitable D-amino acid oxidase with activity towards this substrate is identified or engineered.

Furthermore, the development of unnatural amino acid-based probes offers a promising avenue for creating tools to study D-Alanine, 3-sulfino- in biological systems semanticscholar.org. These probes could be designed to mimic the structure of D-Alanine, 3-sulfino- and incorporate reporter groups, such as fluorophores, for imaging and quantification.

The table below outlines potential strategies for the development of stereospecific probes for D-Alanine, 3-sulfino-:

| Probe Strategy | Principle | Potential Application for D-Alanine, 3-sulfino- |

| Chiral NMR Shift Reagents | Formation of diastereomeric complexes with distinct NMR spectra. | Differentiation of D- and L-Alanine, 3-sulfino- in solution. |

| Enzyme-Based Biosensors | Stereospecific enzymatic reaction coupled to a detectable signal (e.g., fluorescence). | Specific detection and quantification of D-Alanine, 3-sulfino- in complex biological samples. |

| Unnatural Amino Acid Probes | Incorporation of reporter groups into a stereospecific analogue of D-Alanine, 3-sulfino-. | In situ labeling and visualization of target biomolecules that interact with D-Alanine, 3-sulfino-. |

| Chiral Derivatization Agents | Reaction with the amino acid to form diastereomers that can be separated and quantified by chromatography. | Quantification of the enantiomeric excess of Alanine, 3-sulfino-. |

Future Research Directions and Methodological Advancements Pertaining to D Alanine, 3 Sulfino

Elucidation of Undiscovered Biosynthetic and Catabolic Pathways in Diverse Organisms

The known metabolic pathways for D-Alanine, 3-sulfino- are limited, presenting a significant gap in our understanding of its biological significance. Current knowledge is largely centered on a bacterial dissimilatory pathway.

Current Understanding: Research on the gut pathobiont Bilophila wadsworthia has identified a key catabolic pathway where L-cysteate is first isomerized to D-cysteate by a cysteate racemase. nih.gov Subsequently, a highly specific D-cysteate sulfo-lyase cleaves D-cysteate into pyruvate (B1213749), ammonia, and sulfite (B76179). nih.gov Homologs of the enzymes involved are present in diverse bacteria, suggesting this pathway may be widespread in the microbial world. nih.gov The biosynthesis of its L-enantiomer, L-Alanine, 3-sulfino-, is well-established, proceeding via the oxidation of L-cysteine by cysteine dioxygenase. ebi.ac.uk The direct biosynthetic route to D-Alanine, 3-sulfino- in most organisms, however, remains uncharacterized, with racemization from the L-form being the only clearly described source. nih.gov

Future Research Directions:

Exploring Non-bacterial Pathways: The biosynthesis and degradation of D-Alanine, 3-sulfino- in eukaryotes and archaea are virtually unknown. Future studies should investigate whether organisms in these domains possess novel enzymatic pathways for its synthesis, potentially independent of racemization, or for its catabolism.

Identification of Novel Racemases: While a cysteate racemase has been identified in B. wadsworthia, the diversity and distribution of such enzymes are not fully understood. nih.gov Prospecting for novel racemases in various ecological niches could reveal different enzyme families with unique properties and regulatory mechanisms.

Environmental Metabolomics: The natural sources and relative abundance of L- and D-cysteate in different environments are not well understood. nih.gov Applying metabolomic approaches to diverse samples (e.g., soil, marine sediments, host-associated microbiomes) will be crucial to map the environmental distribution of D-Alanine, 3-sulfino- and identify organisms that are key producers or consumers, providing clues to novel metabolic pathways.

| Enzyme | Function | Organism(s) | Pathway |

| Cysteate Racemase (BwCuyB) | Isomerization of L-cysteate to D-cysteate | Bilophila wadsworthia | Catabolism |

| D-cysteate sulfo-lyase (BwCuyA) | Cleavage of D-cysteate to pyruvate, ammonia, and sulfite | Bilophila wadsworthia, Silicibacter pomeroyi | Catabolism |

| Cysteine Dioxygenase (CDO) | Oxidation of L-cysteine to 3-sulfino-L-alanine | Mammals | Biosynthesis (of L-isomer) |

Investigation of Novel Biological Roles beyond Established Amino Acid Metabolism

The functional repertoire of D-Alanine, 3-sulfino- is likely to extend beyond its role as a metabolic intermediate. The diverse activities of other D-amino acids provide a compelling rationale for exploring novel functions.

Established vs. Potential Roles: The primary established role for D-Alanine, 3-sulfino- is as an intermediate in the degradation of L-cysteate in certain bacteria. nih.gov In contrast, other D-amino acids like D-alanine and D-glutamic acid are fundamental components of bacterial peptidoglycan, conferring resistance to proteases. frontiersin.org D-serine and D-aspartate act as neurotransmitters and neuromodulators in mammals, while other D-amino acids can regulate biofilm formation and participate in host-microbe signaling. frontiersin.orgfrontiersin.org

Future Research Directions:

Neuromodulatory and Excitotoxic Potential: The L-isomer, 3-sulfino-L-alanine, is a known agonist of N-methyl-D-aspartate (NMDA) receptors. ebi.ac.uk A critical area for future investigation is to determine if D-Alanine, 3-sulfino- shares this activity. Its potential role as a neuromodulator or excitotoxin in the nervous systems of organisms where it may be present warrants detailed pharmacological studies.

Role in Host-Immune Interactions: Mammalian D-amino acid oxidase (DAO) can oxidize bacterial D-amino acids to generate hydrogen peroxide, an antimicrobial agent, at host-microbe interfaces. frontiersin.org Future research should investigate whether D-Alanine, 3-sulfino- is a substrate for DAO and whether it plays a role in innate defense mechanisms or in modulating the composition of the host microbiome.

Incorporation into Peptides and Cell Structures: Analogous to D-alanine's role in peptidoglycan, it is conceivable that D-Alanine, 3-sulfino- could be incorporated into bacterial cell walls or other peptide structures. frontiersin.orgnih.gov This could alter structural properties, stability, or resistance to enzymatic degradation. Screening for its presence in bacterial peptidoglycan or in non-ribosomally synthesized peptides could uncover new structural or defensive roles.

| D-Amino Acid | Known Novel Role | Potential Parallel for D-Alanine, 3-sulfino- |

| D-Serine | NMDAR co-agonist in mammalian brain | Potential neurotransmitter/neuromodulator activity |

| D-Alanine | Peptidoglycan component, biofilm regulator | Incorporation into cell wall; signaling molecule |

| D-Phenylalanine | Neutrophil chemotaxis regulation | Role in immune cell signaling |

Development of Highly Sensitive and Selective Analytical Tools for Trace Enantiomer Detection

A major hurdle in studying D-Alanine, 3-sulfino- is the difficulty of detecting and quantifying it, especially at the trace levels expected in biological systems, and distinguishing it from its more abundant L-enantiomer.

Current Methodologies: The analysis of D-amino acids typically requires chiral separation techniques. High-performance liquid chromatography (HPLC) using chiral columns or pre-column derivatization with chiral reagents is a common approach. nih.govnih.gov Capillary electrophoresis (CE) and mass spectrometry (MS) are also employed for their high separation efficiency and sensitivity. nih.gov For synthesized D-cysteate, characterization has been performed using NMR and measurement of specific rotation. nih.gov However, these methods may lack the sensitivity needed for endogenous trace detection in complex biological samples.

Future Research Directions:

Advanced Chromatographic Methods: There is a need to develop dedicated two-dimensional HPLC or ultra-high-performance liquid chromatography (UHPLC)-MS methods specifically optimized for D-Alanine, 3-sulfino-. nih.gov This involves screening novel chiral stationary phases and derivatization agents to enhance resolution and achieve femtomole or even attomole detection limits.

Biosensor Development: The creation of enantioselective biosensors offers a promising avenue for real-time, in-situ detection. Research could focus on engineering enzymes, such as a modified D-amino acid oxidase or a specific D-cysteate sulfo-lyase, or developing aptamers that bind specifically to D-Alanine, 3-sulfino-. Electrochemical detection methods using chiral conducting polymers also represent a novel frontier. researchgate.net

Imaging Techniques: Mass spectrometry imaging (MSI) could be adapted to visualize the spatial distribution of D-Alanine, 3-sulfino- within tissues. This would require the development of highly specific derivatization strategies that allow for unambiguous identification and localization of the D-enantiomer, providing invaluable insights into its localized biological roles.

Advanced Structural Studies of D-Alanine, 3-sulfino- Binding Proteins and Complexes

Understanding the function of D-Alanine, 3-sulfino- at a molecular level requires detailed structural information of its interactions with proteins and other biological molecules.

Current Knowledge: Structural information on proteins that bind D-Alanine, 3-sulfino- is scarce. The strong selectivity of D-cysteate sulfo-lyase (BwCuyA) for its D-enantiomer has been rationalized through protein structural modeling, but experimental structures are lacking. nih.gov Similarly, while the structure for sulfinoalanine decarboxylase, which acts on the L-isomer, is available, there is a general absence of high-resolution crystal or cryo-EM structures for D-cysteate-specific enzymes or receptors. wikipedia.org

Future Research Directions:

X-ray Crystallography and Cryo-EM: A primary goal is to solve the high-resolution structures of key enzymes like cysteate racemase and D-cysteate sulfo-lyase, both in their apo forms and in complex with D-Alanine, 3-sulfino- or its analogs. nih.gov These structures would provide a definitive basis for their reaction mechanisms and substrate specificity.

NMR Spectroscopy: Solution NMR studies can provide crucial information on the dynamics of D-Alanine, 3-sulfino- binding to proteins. This is particularly valuable for studying transient interactions or proteins that are difficult to crystallize.

Computational and Biophysical Methods: In conjunction with experimental structures, molecular docking and molecular dynamics simulations can predict binding modes and affinities for potential protein targets, such as receptors or transporters. mdpi.com Biophysical techniques like spectrofluorimetric titration, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can then be used to experimentally validate these interactions and quantify their thermodynamic parameters. mdpi.com

Q & A

Q. How can computational modeling resolve contradictions in enzyme kinetics data for D-alanine ligase under varying pH and temperature?

- Methodology : Perform molecular dynamics (MD) simulations of Ddl at different pH/temperature conditions to analyze conformational changes. Validate with experimental kinetics (e.g., ATP consumption assays) and compare predicted vs. observed catalytic efficiencies .

Data Contradiction Analysis

- Example : Discrepancies in D-alanine racemase activity between recombinant and spontaneous mutant strains .

- Resolution : Confirm gene copy number (via qPCR) and protein expression (via Western blotting) in recombinant strains. For spontaneous mutants, screen for compensatory mutations in efflux pumps or cell wall biosynthesis pathways using whole-genome sequencing.

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.